3,5-Dichloro-4-(hydroxymethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2,12H,3H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIUTIVJUQNUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of 3,5-Dichloro-4-(hydroxymethyl)benzamide
The assembly of this compound can be approached through several synthetic routes. A logical pathway involves preparing a key intermediate, 3,5-dichloro-4-hydroxybenzoic acid, which contains the correct halogen substitution pattern. This precursor then undergoes subsequent reactions to form the amide and convert the phenolic hydroxyl group to the required hydroxymethyl moiety, or alternatively, the carboxylic acid is first converted to the amide and then the final reduction step is performed.
The foundation of the synthesis lies in obtaining the correctly substituted aromatic core. 3,5-dichloro-4-hydroxybenzoic acid serves as a critical precursor. The synthesis of such halogenated benzoic acids often starts from simpler, commercially available materials.
One common strategy for synthesizing dihalogenated hydroxybenzoic acids is the direct halogenation of a simpler benzoic acid derivative. For instance, the synthesis of 3,5-diiodo-4-hydroxybenzoic acid is achieved by treating 4-hydroxybenzoic acid with iodine monochloride in an acidic aqueous solution. chemicalbook.com A similar electrophilic aromatic substitution approach can be envisioned for chlorination using appropriate chlorinating agents.
Alternatively, multi-step synthetic routes can be employed. For example, 3,5-dihydroxybenzoic acid can be prepared via the alkaline fusion of 3,5-dihalobenzoic acids or through the sulfonation of benzoic acid followed by fusion with sodium and potassium hydroxides. orgsyn.org While this produces a dihydroxy derivative, subsequent reactions could potentially be used to replace the hydroxyl groups with chloro groups, although this is often a challenging transformation.
A more direct route would involve the chlorination of 4-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, and the carboxyl group is a deactivating meta-director. Direct chlorination would likely lead to chlorination at the positions ortho to the hydroxyl group, yielding the desired 3,5-dichloro-4-hydroxybenzoic acid.
The formation of the amide bond is one of the most frequently performed reactions in organic chemistry. unimi.it The conversion of the carboxylic acid group of the precursor into a primary amide is a pivotal step in the synthesis of this compound.
Several methods exist for this transformation:
Activation with Coupling Agents : This is the most direct route for forming an amide bond from a carboxylic acid and an amine (in this case, ammonia (B1221849) or an ammonium (B1175870) salt). rsc.org The carboxylic acid is activated in situ using a coupling agent, making it susceptible to nucleophilic attack by the amine. A wide array of these reagents is available, each with its own advantages. rsc.org
| Coupling Agent | Full Name | Category |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide |
| EDCI / EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt |
| CDI | N,N'-Carbonyldiimidazole | Imidazolium |
| T3P | Propylphosphonic Anhydride | Phosphonium |
Conversion to Acyl Halides : A classic and effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ijsrst.com The resulting acyl chloride readily reacts with ammonia to form the primary benzamide (B126) with high yield.
Ester Aminolysis : The carboxylic acid can first be converted to an ester (e.g., a methyl or ethyl ester). This ester can then react with ammonia in a process called aminolysis to yield the desired amide. This method is also a common and convenient way to prepare amides.
Recent advances have also explored greener and more efficient methods, such as using Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation to facilitate the direct condensation of benzoic acids and amines. researchgate.net
The final key functional group to be installed is the hydroxymethyl group (-CH₂OH) at the 4-position. If the synthesis starts from 3,5-dichloro-4-hydroxybenzoic acid, a reduction of the carboxylic acid is required.
A powerful reducing agent for converting carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). Research has been conducted on the reduction of 3,5-dichloro-4-hydroxybenzoic acid using LiAlH₄. researchgate.net However, this reaction can be complex. In one study, the intended product, 3,5-dichloro-4-hydroxybenzyl alcohol, was not the main product; instead, a cross-linked compound, bis(3,5-dichloro-4-hydroxyphenyl)methane, was formed. researchgate.net This highlights the challenges associated with the regioselective reduction in the presence of other reactive functional groups. Careful control of reaction conditions or the use of protecting groups for the phenolic hydroxyl and the newly formed amide would be necessary to achieve the desired transformation and prevent side reactions.
An alternative strategy would be to perform the reduction at a different stage of the synthesis or use a different starting material where the hydroxymethyl group is already in place or protected.
Stereoselective Synthesis Approaches for Related Benzamide Analogues
While this compound itself is achiral, the benzamide scaffold is prevalent in molecules that exhibit stereoisomerism. A notable form of stereoisomerism in substituted benzamides is atropisomerism, which arises from hindered rotation around the aryl-carbonyl single bond. nih.gov This axial chirality is common in tertiary aromatic amides with sufficient steric hindrance from ortho-substituents. nih.gov
Enantioselective synthesis of such atropisomeric benzamides has been achieved through catalytic electrophilic aromatic substitution reactions. nih.gov For example, peptide-catalyzed bromination has been used to introduce bromine atoms ortho to the amide group in an enantioselective manner, creating chiral, enantioenriched benzamides. nih.gov These halogenated products can then undergo further regioselective modifications, such as metal-halogen exchange followed by trapping with an electrophile, to generate a variety of functionalized, atropisomeric benzamide analogues. nih.gov These approaches demonstrate how stereochemistry can be precisely controlled in systems related to the dichlorobenzamide core structure.
Solid-Phase Synthesis Techniques Applied to Dichlorobenzamide Scaffolds
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds, and it can be applied to the synthesis of dichlorobenzamide scaffolds. mdpi.comlsu.edu The general principle involves covalently attaching a starting material to an insoluble polymer resin, performing a series of reactions on this resin-bound substrate, and finally cleaving the desired product from the solid support. lsu.edu
A typical solid-phase synthesis of a benzamide derivative might proceed as follows:
Attachment to Resin : An appropriate starting material, such as an amino-functionalized linker attached to the solid support, is used.
Amide Bond Formation : The resin-bound amine is acylated using a substituted benzoic acid (like a dichlorinated derivative) that has been activated with a coupling agent. The use of excess reagents can drive the reaction to completion, and purification is simplified to washing the resin to remove unreacted materials. lsu.edu
Cleavage : Once the synthesis on the solid support is complete, the final benzamide product is cleaved from the resin using specific chemical conditions (e.g., strong acid like trifluoroacetic acid) that break the linker bond. nih.gov
This methodology allows for the systematic variation of the amine or the benzoic acid component to quickly produce a diverse library of dichlorobenzamide analogues for screening purposes. Multi-orthogonal scaffolds suitable for solid-phase synthesis can allow for the attachment of several different molecules to a central skeleton, further expanding the diversity of compounds that can be generated. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Hydroxymethyl Group in 3,5-Dichloro-4-(hydroxymethyl)benzamide
The hydroxymethyl group (-CH₂OH) attached to the aromatic ring is a primary alcohol and, as such, is susceptible to a range of reactions typical for this functional group. The benzylic position of this group, being adjacent to the benzene (B151609) ring, can enhance its reactivity in certain transformations. msu.edu
Key potential reactions involving the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) using mild oxidizing agents or further to a carboxylic acid (-COOH) with stronger oxidants. The specific outcome depends on the reaction conditions and the oxidizing agent employed. The susceptibility of alkyl side-chains on a benzene ring to oxidative degradation is a well-established principle. msu.edu
Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxymethyl group can undergo esterification to form an ester linkage.
Etherification: Reaction with an alkyl halide under basic conditions can lead to the formation of an ether.
Substitution: The hydroxyl group can be replaced by a halogen (e.g., using thionyl chloride to introduce a chlorine atom), converting the hydroxymethyl group into a more reactive chloromethyl group, which is a good substrate for nucleophilic substitution reactions.
The electronic environment of the benzene ring, influenced by the two electron-withdrawing chlorine atoms and the amide group, will affect the reactivity of the benzylic hydroxymethyl group.
Transformations and Stability of the Amide Linkage
The amide bond (-CONH₂) is known for its significant resonance stability, which makes it generally unreactive compared to other carbonyl derivatives. nih.gov However, it can undergo transformations under specific, often forcing, conditions.
Hydrolysis: The most common reaction of the amide linkage is hydrolysis, which cleaves the C-N bond to yield a carboxylic acid and ammonia (B1221849). This reaction can be catalyzed by either acid or base, typically requiring heat.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Studies on related N-(hydroxymethyl)benzamide derivatives have shown that under basic conditions, a competitive reaction pathway can be the breakdown of the carbinolamide functionality rather than direct amide hydrolysis. researchgate.netamazonaws.com However, for certain derivatives with electron-donating groups, rapid amidic hydrolysis can become a competitive pathway. amazonaws.com For this compound, the strong electron-withdrawing nature of the chlorine atoms would likely disfavor pathways that rely on electron donation from the ring.
Influence of Halogen Substituents on Aromatic Reactivity
The two chlorine atoms at the 3- and 5-positions of the benzene ring have a profound influence on the aromatic system's reactivity, primarily in electrophilic aromatic substitution (EAS) reactions.
Halogens are unique substituents in that they exhibit two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating, making the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org
Furthermore, the directing effect of the substituents must be considered. The two chlorine atoms and the amide group (which is also a deactivating, meta-directing group) will influence the position of any incoming electrophile. In this specific substitution pattern, the remaining open positions on the ring (positions 2 and 6) are ortho to both a chlorine atom and the amide group. The powerful deactivating effect of these substituents makes further electrophilic substitution on the ring highly unfavorable.
In the context of nucleophilic aromatic substitution (SₙAr), the strong electron-withdrawing properties of the chlorine atoms and the amide group make the ring more susceptible to attack by strong nucleophiles, potentially leading to the displacement of one of the chlorine atoms under specific conditions. nih.govmdpi.com
Theoretical Studies of Reaction Pathways and Kinetics of N-(Hydroxymethyl)benzamide Derivatives
The breakdown of N-(hydroxymethyl)benzamides to their corresponding benzamides and formaldehyde (B43269) is subject to both acid and base catalysis. acs.orgacs.org
Base-Catalyzed Breakdown: Under basic conditions (pH > 7), the reaction proceeds via a specific-base-catalyzed mechanism. researchgate.netacs.org This involves a rapid, reversible deprotonation of the hydroxymethyl group's hydroxyl proton by a hydroxide ion to form an alkoxide intermediate. This is followed by the rate-determining step: the breakdown of this anionic intermediate to yield formaldehyde and the benzamide (B126) anion (amidate). acs.orgacs.org
This mechanism is supported by the observation that the reaction rate shows a first-order dependence on the hydroxide ion concentration at lower pH, but becomes pH-independent at higher hydroxide concentrations. nih.govacs.org At high pH, the hydroxymethyl group is fully deprotonated, and the rate depends only on the unimolecular breakdown of the resulting anion.
Kinetic studies on N-(hydroxymethyl)benzamide and its chloro-substituted analogs, such as 4-chloro-N-(hydroxymethyl)benzamide and 2,4-dichloro-N-(hydroxymethyl)benzamide, have shown that the addition of electron-withdrawing chloro groups has a notable effect on the reaction kinetics. While the acidity (pKa) of the hydroxyl group is not significantly affected, the rate of the breakdown of the anionic intermediate (k₁) increases. acs.org This indicates that the electron-withdrawing groups stabilize the forming benzamide anion, increasing the nucleofugality (leaving group ability) of the amidic group. acs.org
Table 1: Kinetic Data for the Base-Catalyzed Breakdown of N-(Hydroxymethyl)benzamide Derivatives
Data adapted from Tenn et al., Org. Lett. 2001, 3 (1), 75-78. acs.orgacs.org
Based on this trend, it can be inferred that this compound would also exhibit an enhanced rate of breakdown under basic conditions compared to the unsubstituted parent compound due to the presence of two electron-withdrawing chlorine atoms.
Acid-Catalyzed Breakdown: In acidic solutions (pH < 4), the breakdown is catalyzed by hydronium ions. acs.orgacs.org The proposed mechanism involves a pre-equilibrium protonation of the carbinolamide (likely on the amide oxygen or nitrogen), followed by a rate-limiting breakdown to form the amide and protonated formaldehyde. acs.org
Structural Modifications and Derivative Synthesis
Design and Synthesis of Analogues with Varied Substituents
The benzene (B151609) ring of the dichlorobenzamide scaffold can be further substituted, although the existing chlorine atoms influence the reactivity and positioning of incoming groups. A notable modification involves the nucleophilic aromatic substitution of a chlorine atom at the C4 position. For instance, a related compound, 3,4,5-trichlorobenzene carboxamide, can be chemically altered to introduce a different substituent at the 4-position. In one synthetic route, 3,4,5-trichlorobenzene carboxamide is reacted with 1-naphthalenethiol (B1663976) potassium salt in dimethylformamide (DMF). prepchem.com This reaction results in the displacement of the C4-chlorine atom to yield 3,5-Dichloro-4-[(l-naphthyl)thio]benzene carboxamide. prepchem.com This synthesis demonstrates the feasibility of introducing arylthio- groups onto the dichlorobenzamide ring, expanding the range of accessible analogues.
The hydroxymethyl group (-CH₂OH) at the C4 position presents a versatile handle for derivatization through common organic reactions. While specific examples for 3,5-Dichloro-4-(hydroxymethyl)benzamide are not extensively detailed in the reviewed literature, standard chemical transformations of primary alcohols are applicable. These include:
Esterification: The alcohol can be reacted with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form a wide array of esters.
Etherification: Conversion of the hydroxymethyl group to an ether can be achieved through reactions like the Williamson ether synthesis, reacting an alkoxide form of the compound with an alkyl halide.
In structure-activity relationship studies of other bioactive molecules containing a hydroxymethyl group, such as the indazole derivative YC-1, conversion of the alcohol to an ether or an ester has been shown to significantly influence biological activity. nih.gov This suggests that derivatization of the hydroxymethyl functionality is a critical strategy in modifying the properties of dichlorobenzamide compounds.
The amide nitrogen is a common site for modification to generate a library of N-substituted derivatives. A general and effective method involves the reaction of 3,5-dichlorobenzoyl chloride with a diverse range of primary or secondary amines. In a documented series, 3,5-dichlorobenzoyl chloride was reacted with various arylamine compounds in N,N'-dimethylformamide (DMF) at 60 °C to produce a series of N-aryl-3,5-dichlorobenzamide derivatives in good yields. researchgate.netresearchgate.net This approach allows for the introduction of a wide variety of substituted and unsubstituted aryl groups at the amide nitrogen, significantly altering the steric and electronic properties of the resulting molecules. researchgate.net
| Reactant (Arylamine) | Synthesized Compound | Reference |
|---|---|---|
| 2-chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | researchgate.net |
| 3-chloroaniline | 3,5-Dichloro-N-(3-chlorophenyl)benzamide | researchgate.net |
| 4-chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | researchgate.net |
| 2-methylaniline | 3,5-Dichloro-N-(2-methylphenyl)benzamide | researchgate.net |
| 3-methylaniline | 3,5-Dichloro-N-(3-methylphenyl)benzamide | researchgate.net |
| 4-methylaniline | 3,5-Dichloro-N-(4-methylphenyl)benzamide | researchgate.net |
Synthesis of Hybrid Molecules Incorporating the Dichlorobenzamide Motif
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. mdpi.com This can lead to compounds with improved activity profiles or novel mechanisms of action. The dichlorobenzamide motif, derived from 3,5-dichlorobenzoic acid, has been successfully incorporated into hybrid molecules.
In one study, a series of new hybrid compounds were synthesized by linking a 2,3-dihydro-1H-cyclopenta[b]quinoline moiety with 3,5-dichlorobenzoic acid via an alkyl chain of varying length. nih.gov The synthesis involved coupling 3,5-dichlorobenzoic acid with the appropriate cyclopentaquinoline-alkylamine intermediate using 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent in the presence of N-methylmorpholine. nih.gov This work demonstrates the utility of the 3,5-dichlorobenzamide (B1294675) scaffold as a building block for creating complex hybrid molecules with potential neuroprotective properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Dichlorobenzamide Compounds
Structure-activity relationship (SAR) studies aim to identify which structural features of a molecule are essential for its biological activity. drugdesign.org While a comprehensive SAR study on derivatives of this compound is not available, analysis of related compound series provides valuable insights into how modifications at different positions might influence activity.
Substitutions at the Amide Nitrogen: In SAR studies of other cyclic amide series, the steric bulk of the N-substituent has been shown to be critical for biological activity. mdpi.com For example, in a series of benzoxazepinones, replacing a larger N-cyclopropylmethyl group with smaller methyl or hydrogen substituents led to a complete loss of activity, while an ethyl group restored some activity. mdpi.com This suggests that for N-substituted dichlorobenzamides, the size and nature of the substituent on the amide nitrogen are likely to be key determinants of activity.
Modifications on the Benzene Ring: The substitution pattern on the phenyl ring is crucial. In the development of 4-anilinoquinazoline (B1210976) inhibitors, substitutions on the anilino ring, particularly with halogen atoms at the meta-position, led to very potent compounds. drugdesign.org For dichlorobenzamide derivatives, the position and electronic nature of any additional substituents on the phenyl ring would be expected to significantly modulate activity. A preliminary SAR study on N-(3,5-dichlorophenyl)-thiazol-2-amine highlighted the importance of the dichlorophenyl moiety for its specific biological effects. researchgate.net
Derivatization of the Hydroxymethyl Functionality: As noted previously, modifications to hydroxymethyl groups in other molecular scaffolds have profound effects. In SAR studies of YC-1 derivatives, converting the hydroxymethyl group to an ether maintained or increased activity, while conversion to an ester resulted in weaker activity. nih.gov This indicates that for derivatives of this compound, the hydrogen-bonding capacity and polarity of the C4-substituent could be critical, with ethers and esters representing important modifications to explore.
| Modification Site | Structural Change | Potential Impact on Activity (based on related compounds) | Reference |
|---|---|---|---|
| Amide Nitrogen | Varying steric bulk of N-substituent | Activity is often dependent on the size of the substituent; small groups may be inactive. | mdpi.com |
| Introduction of N-aryl groups | Creates diverse analogues with potentially different biological profiles. | researchgate.net | |
| Benzene Ring | Addition of further substituents | Electronic properties and position of new groups can significantly alter potency. | drugdesign.org |
| Substitution at C4-position | Allows introduction of diverse functionalities (e.g., arylthio- groups). | prepchem.com | |
| Hydroxymethyl Group | Conversion to ether | May maintain or enhance activity. | nih.gov |
| Conversion to ester | May lead to a decrease in activity. | nih.gov |
Advanced Spectroscopic and Computational Characterization
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in "3,5-Dichloro-4-(hydroxymethyl)benzamide" can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the expected signals would correspond to the aromatic protons, the protons of the hydroxymethyl group, and the amide protons. The aromatic region would likely show a singlet for the two equivalent protons on the benzene (B151609) ring due to the symmetrical substitution pattern. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine and benzamide (B126) groups. The methylene (B1212753) protons of the hydroxymethyl group would appear as a distinct signal, and its coupling to the hydroxyl proton might be observable depending on the solvent and concentration. The amide protons typically appear as broad signals, and their chemical shift can vary significantly with solvent, temperature, and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The spectrum of "this compound" would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbon of the hydroxymethyl group. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. bhu.ac.incompoundchem.com General ranges for these shifts in substituted benzamides are well-established. bhu.ac.incompoundchem.com
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | 7.5 - 8.0 | 125 - 135 |
| -CH₂OH (Methylene) | 4.5 - 5.0 | 60 - 65 |
| -CH₂OH (Hydroxyl) | Variable (depends on solvent) | - |
| -CONH₂ (Amide) | Variable (broad) | 165 - 175 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-C=O | - | 130 - 140 |
| Aromatic C-CH₂OH | - | 140 - 150 |
Mass Spectrometry for Compound Characterization and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
For "this compound," electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities. The fragmentation of aromatic amides typically involves the cleavage of the amide bond. nih.gov A common fragmentation pathway for benzamides is the loss of the amino group (NH₂) to form a stable benzoyl cation. researchgate.netlibretexts.org This cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO). nih.gov The presence of the hydroxymethyl group would also lead to specific fragmentation pathways, such as the loss of a hydroxyl radical or formaldehyde (B43269).
While a mass spectrum for the specific title compound is not available, the mass spectrum of the related compound "3,5-Dichloro-4-hydroxybenzoic acid" shows a clear molecular ion peak and fragmentation corresponding to the loss of hydroxyl and carboxyl groups. nist.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is also a crucial tool for metabolite identification. This technique allows for the separation of a drug and its metabolites from a biological matrix, followed by their detection and structural characterization based on their mass-to-charge ratio and fragmentation patterns. Common metabolic transformations for benzamide-containing compounds include hydroxylation of the aromatic ring, N-dealkylation, and conjugation reactions (e.g., glucuronidation or sulfation). The high sensitivity and specificity of LC-MS/MS enable the identification of these metabolites even at low concentrations.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups.
The presence of the amide group would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption in the range of 1630-1690 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1550-1650 cm⁻¹. tsijournals.comtsijournals.com
The O-H stretching vibration of the hydroxymethyl group would be observed as a broad band in the region of 3200-3600 cm⁻¹, often overlapping with the N-H stretching bands. The C-O stretching vibration of the primary alcohol would be found in the 1000-1050 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
The following table summarizes the expected characteristic IR absorption frequencies for "this compound."
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Medium |
| N-H (Amide) | Stretching | 3100 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| C=O (Amide I) | Stretching | 1630 - 1690 | Strong |
| N-H (Amide II) | Bending | 1550 - 1650 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1000 - 1050 | Medium to Strong |
| C-Cl | Stretching | 600 - 800 | Strong |
X-ray Crystallography in Determining Solid-State Structures of Benzamide Cocrystals and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
While the crystal structure of "this compound" has not been specifically reported in the searched literature, studies on related 3,5-dichlorobenzamide (B1294675) derivatives provide valuable insights into the likely solid-state conformation and packing. For instance, the crystal structures of N-aryl-3,5-dichlorobenzamides have been determined, revealing the planarity of the benzamide moiety and the formation of intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen, leading to the formation of chains or dimers. researchgate.netresearchgate.net
The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. Benzamides are excellent candidates for cocrystal formation due to the presence of both hydrogen bond donors (N-H) and acceptors (C=O). A study on the cocrystals of 3,5-dinitrobenzoic acid and acetamide (B32628) demonstrates the formation of robust amide-amide dimer synthons. nih.gov It is plausible that "this compound" could form similar hydrogen-bonded networks in its crystal structure and in cocrystals. The hydroxymethyl group would also be expected to participate in hydrogen bonding, further influencing the crystal packing.
Computational Chemistry and Quantum Mechanical Calculations
Computational methods are increasingly used to complement experimental data and to predict the properties and behavior of molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is widely used in drug discovery to predict the binding mode of a ligand to a protein target. For "this compound," docking studies could be employed to investigate its potential interactions with biological targets. The benzamide moiety is a common scaffold in many biologically active compounds, and computational studies on other benzamide derivatives have successfully predicted their binding modes. niscpr.res.in The docking process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding energy. nih.gov
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding mode, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For benzamide derivatives, a key conformational feature is the torsion angle between the phenyl ring and the amide plane. While often depicted as planar, computational and experimental studies on substituted benzamides have shown that non-planar conformations can be energetically favorable. nih.govacs.org
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of its torsional angles. tandfonline.com This allows for the identification of the global and local energy minima, which correspond to the most stable conformations. These calculations can also predict other molecular properties, such as the distribution of electron density and the molecular electrostatic potential, which are important for understanding intermolecular interactions. acadpubl.eu For "this compound," conformational analysis would be crucial to understand how the substituents on the phenyl ring influence its preferred shape and, consequently, its potential biological activity.
Biological Activities and Pharmacological Mechanisms of Action Preclinical Focus
In Vitro Assays for Target Identification and Inhibition
Enzyme Inhibition Profiles
T-type calcium channel (Cav3.2): A significantly more complex derivative, N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide, has been identified as a selective T-type calcium channel (Cav3.2) inhibitor. nih.gov This molecule was designed as a chemical probe to investigate the role of T-type channel inhibition in atrial fibrillation. nih.gov
Monoamine Oxidase B (MAO-B): Research has identified 3,4-dichloro-N-(1H-indol-5-yl)benzamide, an isomer and derivative, as a potent and selective human MAO-B inhibitor with a competitive mode of inhibition. researchgate.net
Phosphodiesterase-4 (PDE4): Studies have explored compounds containing a 3,5-dichloropyridinyl group, which is structurally different from a dichlorobenzamide. For instance, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591) was identified as a potent and selective PDE4 inhibitor. nih.gov
Cytokinin Oxidase/Dehydrogenase (CKX): This enzyme, primarily studied in plant sciences, is involved in the degradation of cytokinins. mendeley.comportlandpress.comnih.govfrontiersin.org Inhibitors of CKX are often complex diphenylurea-based compounds, some of which contain a dichlorophenyl group, such as 2-(3-(3,5-dichloro-2-(2-hydroxyethyl)phenyl)ureido)-4-(trifluoromethoxy)benzamide. portlandpress.com These compounds are investigated for their potential use in agriculture to enhance crop productivity. mendeley.comnih.gov
Cellular Assays for Biological Response Evaluation
Antiproliferative Activities in Cancer Cell Lines (e.g., Glioma)
There is no available data demonstrating the antiproliferative activity of "3,5-Dichloro-4-(hydroxymethyl)benzamide" in glioma or other cancer cell lines. Research into novel anti-glioma agents is extensive, exploring various chemical classes such as pyrazolopyrimidines that target pathways like PI3K/mTOR, but does not include this specific compound. nih.gov
Microtubule Assembly Inhibition
A related benzamide (B126) derivative, RH-4032 [3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-benzamide], has been shown to be a potent antimicrotubule agent. nih.gov This compound inhibits the in vitro assembly of bovine tubulin into microtubules and was found to covalently attach to β-tubulin. nih.gov However, as RH-4032 has a different substituent on the amide nitrogen and lacks the 4-hydroxymethyl group, its activity cannot be directly extrapolated.
Mechanistic Elucidation of Biological Effects in Preclinical Models
Due to the absence of primary data on the biological activity of "this compound," it is not possible to elucidate its specific mechanisms of action in preclinical models. Mechanistic studies are contingent upon the prior identification of a consistent and reproducible biological effect.
Analysis of Binding Modes and Interaction Dynamics
There is no available research detailing the binding modes or interaction dynamics of this compound with any specific biological target. Studies involving techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular modeling to elucidate its binding interactions have not been reported.
Investigation of Downstream Signaling Pathways
Consistent with the lack of information on its molecular targets, there are no preclinical studies investigating the effects of this compound on any downstream signaling pathways. Research that would typically involve cell-based assays to measure changes in protein phosphorylation, gene expression, or second messenger levels following treatment with the compound has not been published.
Applications in Chemical Biology and Drug Discovery Research
Role as a Chemical Probe or Tool Compound in Biological Systems
While specific studies identifying 3,5-Dichloro-4-(hydroxymethyl)benzamide as a widely used chemical probe are not extensively documented, its structural class—substituted benzamides—is frequently employed for this purpose. Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The utility of benzamide (B126) derivatives in this context stems from their ability to be synthesized and modified to target specific biological molecules with high affinity and selectivity. evitachem.com The core structure of this compound provides a foundation for creating such tools. The chlorine atoms can influence binding affinity and metabolic stability, while the hydroxymethyl and amide groups offer sites for modification to enhance selectivity or to attach reporter tags (e.g., fluorescent dyes or biotin) for use in biochemical assays.
Lead Compound Optimization Strategies for Dichlorobenzamide Series
In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a target but requires refinement to become a viable drug candidate. danaher.com The process of chemically modifying a lead to improve its potency, selectivity, and pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADMET) is known as lead optimization. danaher.commedchemexpress.com
For a dichlorobenzamide series originating from a lead like this compound, several optimization strategies can be employed:
Modification of Functional Groups: The primary functional groups—the hydroxymethyl group and the amide moiety—are key targets for modification. danaher.com The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or converted into ethers or esters to alter polarity and hydrogen bonding capacity. The amide nitrogen can be substituted with various alkyl or aryl groups to explore new binding interactions.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives is performed to understand how specific structural changes affect biological activity. For instance, moving the positions of the chloro substituents on the benzene (B151609) ring or replacing them with other halogens (e.g., fluorine or bromine) can significantly impact target binding and drug-like properties. nih.gov
Computational Methods: Modern lead optimization heavily relies on computational tools. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict how modifications to the dichlorobenzamide scaffold will affect its binding to a target protein. nih.govnih.gov These methods help prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. medchemexpress.com
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or metabolic stability. youtube.com For example, the amide bond could be replaced with a bioisostere to enhance its resistance to enzymatic degradation in the body.
The goal of these strategies is to iteratively refine the initial lead compound into a preclinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties. danaher.com
Development of Radioligands for Target Engagement Studies
Radiolabeling is a critical technique in drug development that involves incorporating a radioactive isotope into a molecule. technologynetworks.com The resulting radioligand can be used in imaging techniques like Positron Emission Tomography (PET) to visualize and quantify its distribution and target engagement in living systems. koreascience.kr
Developing a radioligand from a compound such as this compound involves several key steps:
Choice of Radionuclide: A suitable radioisotope is selected based on its half-life and decay properties. For PET imaging, common choices include Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), or Zirconium-89 (⁸⁹Zr). nih.gov The choice depends on the biological half-life of the molecule being studied; ¹⁸F is suitable for small molecules with rapid kinetics, while ⁸⁹Zr is better for large molecules like antibodies that circulate for days. nih.gov
Radiosynthesis: A chemical synthesis route must be developed to incorporate the radioisotope into the dichlorobenzamide structure. mdpi.com This often involves creating a "precursor" molecule that can be quickly reacted with the radioisotope in the final step. nih.gov For example, the hydroxymethyl group could be modified to allow for a rapid reaction with [¹⁸F]fluoride.
In Vitro and In Vivo Evaluation: The newly synthesized radioligand is tested to ensure it retains high affinity for its biological target. koreascience.kr Subsequent studies in animal models are used to confirm that the radioligand can reach its target in the body and provide a clear imaging signal, allowing researchers to confirm that a potential drug is interacting with its intended target. mdpi.com
Benzamide derivatives have been successfully developed as radiopharmaceuticals for imaging, highlighting the potential of this chemical class in nuclear medicine. koreascience.kr
Exploration in Agrochemical Research (e.g., Fungicidal Activity)
The benzamide chemical structure is a well-established pharmacophore in the agrochemical industry. evitachem.com Derivatives of this class are investigated for various applications, including as herbicides and fungicides.
A closely related compound, dichlobenil (B1670455) (2,6-dichlorobenzonitrile), is a known herbicide used for weed control. nih.gov In the environment, dichlobenil degrades into the metabolite 2,6-dichlorobenzamide (B151250) (BAM). nih.govwelltchemicals.com The known biological activity of these related dichlorinated compounds suggests that the 3,5-dichloro-substituted benzamide scaffold is a promising area for agrochemical research.
Furthermore, other benzamide derivatives have demonstrated notable antifungal properties. For example, 3-acetylbenzamide, produced by an actinomycete, showed significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov Similarly, a volatile compound identified from a mushroom, 3,5-dichloro-4-methoxybenzaldehyde, which shares the dichlorinated benzene ring, has shown potent antimicrobial activity against plant-pathogenic bacteria and fungi. nih.gov These findings support the exploration of this compound and its derivatives as potential new fungicidal agents for protecting crops.
Metabolism and Environmental Fate in Preclinical Models
Metabolic Pathways of 3,5-Dichloro-4-(hydroxymethyl)benzamide in Biological Systems (e.g., as a metabolite RH-149736)
While direct metabolic studies on this compound are not extensively documented, the metabolic pathways can be inferred from research on similar N-hydroxymethyl compounds and chlorinated benzamides. The metabolism of N-methyl and N,N-dimethylbenzamides has been shown to involve the formation of N-hydroxymethyl compounds. mst.dknih.gov The stability of these N-(hydroxymethyl) metabolites can be influenced by substitution on the phenyl ring. mst.dknih.gov For instance, substitution at the 4-position of the phenyl ring in N-(hydroxymethyl)-benzamide derivatives did not significantly alter their stability. mst.dknih.gov
One probable metabolic pathway for N-(hydroxymethyl) compounds involves their conversion to N-formyl derivatives. mst.dknih.gov Specifically, N-Formylbenzamide has been identified as a metabolite of N-methylbenzamide in both in vitro and in vivo studies, with its formation likely proceeding through an N-(hydroxymethyl)-benzamide intermediate. mst.dknih.gov This suggests that this compound could potentially be metabolized to 3,5-Dichloro-4-(hydroxymethyl)-N-formylbenzamide.
Another potential metabolic transformation is the hydrolysis of the amide bond, which is a common metabolic route for amide-containing compounds. This would lead to the formation of 3,5-dichloro-4-(hydroxymethyl)benzoic acid and ammonia (B1221849). The rate of hydrolysis can be influenced by the substitution pattern on the aromatic ring.
Furthermore, studies on the related compound 2,6-dichlorobenzamide (B151250) (BAM), a major metabolite of the herbicide dichlobenil (B1670455), show that it can undergo hydroxylation. In plants, the major metabolites of 2,6-dichlorobenzamide were identified as 3- and 4-hydroxy-2,6-dichlorobenzamide, with the majority of these hydroxylated metabolites being conjugated as glycosides. nih.gov This suggests that the aromatic ring of this compound could also be a site for hydroxylation in biological systems.
Identification and Characterization of Metabolites and Transformation Products
Based on the metabolic pathways of related compounds, several potential metabolites of this compound can be postulated.
Table 1: Potential Metabolites of this compound
| Potential Metabolite | Precursor | Metabolic Reaction | Supporting Evidence from Related Compounds |
| 3,5-Dichloro-4-(formyl)benzamide | This compound | Oxidation of the hydroxymethyl group | N-Formylbenzamide identified as a metabolite of N-methylbenzamide, likely formed from an N-hydroxymethyl intermediate. mst.dknih.gov |
| 3,5-Dichloro-4-carboxybenzamide | 3,5-Dichloro-4-(formyl)benzamide | Further oxidation | A common metabolic pathway for aldehydes. |
| 3,5-Dichloro-4-(hydroxymethyl)benzoic acid | This compound | Hydrolysis of the amide bond | Amide hydrolysis is a known metabolic pathway for benzamides. rsc.org |
| Hydroxylated derivatives | This compound | Aromatic hydroxylation | 2,6-dichlorobenzamide is metabolized to 3- and 4-hydroxy-2,6-dichlorobenzamide in plants. nih.gov |
| Glycoside conjugates | Hydroxylated derivatives | Conjugation | Hydroxylated metabolites of 2,6-dichlorobenzamide are found as glycoside conjugates in plants. nih.gov |
Degradation and Environmental Persistence Studies in Abiotic Systems
The environmental fate of this compound is largely determined by its persistence and degradation in abiotic systems, such as soil and water. While specific studies on this compound are scarce, data on the environmental behavior of 2,6-dichlorobenzamide (BAM) provides valuable insights.
BAM is known for its persistence in the environment and its potential to contaminate groundwater due to its high mobility in soil. mst.dknih.gov It is a major and persistent metabolite of the herbicide dichlobenil. mst.dknih.gov
Hydrolysis: The amide bond in benzamides can undergo hydrolysis, particularly under strong acidic or alkaline conditions. rsc.orgresearchgate.net The rate of hydrolysis is dependent on pH and temperature. The dichlorinated nature of this compound may influence its susceptibility to hydrolysis.
Photolysis: In the atmosphere, vapor-phase BAM is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 5.6 days. mst.dk Particulate-phase BAM can be removed from the atmosphere through wet and dry deposition. mst.dk Similar photochemical degradation pathways could be relevant for this compound.
Soil Persistence and Mobility: 2,6-dichlorobenzamide (BAM) exhibits very high mobility in soil and has a low tendency to adsorb to soil particles. mst.dk Biodegradation of BAM in soil is reported to be a slow process. mst.dk This suggests that this compound, being a structurally similar dichlorinated benzamide (B126), may also exhibit significant persistence and mobility in soil, potentially leading to leaching into groundwater.
Table 2: Environmental Fate Parameters of the Related Compound 2,6-Dichlorobenzamide (BAM)
| Parameter | Value/Observation | Implication for this compound |
| Soil Mobility (Koc) | 30 (very high mobility) mst.dk | Potential for high mobility in soil and leaching to groundwater. |
| Biodegradation in Soil | Slow mst.dk | Likely to be persistent in the soil environment. |
| Atmospheric Half-life (Vapor Phase) | Estimated 5.6 days (reaction with hydroxyl radicals) mst.dk | Susceptible to atmospheric degradation via photolysis. |
| Bioconcentration Factor (BCF) | 10 in Golden Ide fish (low) mst.dk | Low potential for bioaccumulation in aquatic organisms. |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3,5-Dichloro-4-(hydroxymethyl)benzamide, and how can yield be improved?
- Methodology :
-
Step 1 : Dissolve precursors in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours) to promote nucleophilic substitution. Adjust stoichiometry to favor amide bond formation .
-
Step 2 : Post-reflux, distill under reduced pressure and precipitate the product in ice water. Stir for 12 hours to ensure complete crystallization.
-
Yield Optimization : Use a water-ethanol mixture (1:3 v/v) for recrystallization, achieving ~65% yield. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .
-
Alternative Route : Explore one-step synthesis using computational tools (e.g., REAXYS, PISTACHIO) to predict feasible pathways and precursors .
- Data Table :
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux (multi-step) | DMSO | 100–110 | 18 | 65 | |
| One-step (predicted) | THF | 80–90 | 6–8 | ~50* | |
| *Theoretical prediction; requires validation. |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use -NMR (DMSO-d6) to confirm hydroxymethyl (–CH2OH) protons at δ 4.5–5.0 ppm and aromatic protons (split by Cl substituents) at δ 7.2–8.0 ppm. Compare with PubChem data for analogous structures (e.g., 3,5-Dichloro-4-hydroxybenzoic acid, InChIKey: AULKDLUOQCUNOK-UHFFFAOYSA-N) .
- IR : Identify amide C=O stretch at ~1650–1680 cm⁻¹ and O–H stretch (hydroxymethyl) at ~3200–3400 cm⁻¹ .
- Mass Spectrometry : Validate molecular weight (MW: 234.5 g/mol) via ESI-MS in positive ion mode. Reference NIST spectral libraries for fragmentation patterns .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Enzyme Inhibition : Screen against target enzymes (e.g., hydrolases) using fluorometric assays. Normalize activity to positive controls (e.g., β-lactamase inhibitors).
- Data Validation : Replicate experiments (n=3) and apply ANOVA to address variability. Cross-reference with structurally similar compounds (e.g., 3,5-Dichloro-4-hydroxybenzoic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. experimental reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites. Compare with experimental Hammett σ values for chloro-substituent effects .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial cell wall proteins). Validate with mutagenesis data .
- Contradiction Analysis : If experimental reactivity diverges from predictions, reassess solvent effects (e.g., SMD model) or tautomeric equilibria in the hydroxymethyl group .
Q. What strategies address discrepancies in spectral data (e.g., unexpected peaks in -NMR) for this compound?
- Methodology :
- Dynamic Effects : Investigate rotational barriers of the hydroxymethyl group via variable-temperature NMR (–40°C to 25°C). Slow rotation may split peaks .
- Impurity Profiling : Use HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., unreacted 3,5-Dichloro-4-hydroxybenzamide).
- X-ray Crystallography : Resolve ambiguity by growing single crystals (ethanol/water, slow evaporation) and solving the structure (CCDC deposition recommended) .
Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
- Methodology :
- Catalyst Screening : Test metal-organic frameworks (MOFs) or zeolites for amidation reactions. Monitor turnover frequency (TOF) via GC-MS .
- Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact. Compare yields and E-factors .
- Process Intensification : Use flow reactors with immobilized catalysts to enhance mass transfer and scalability. Optimize via factorial design (e.g., 2³ DOE for temp, pressure, flow rate) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological interactions?
- Methodology :
- Free Energy Perturbation (FEP) : Model binding affinities to enzymes using molecular dynamics (MD) simulations. Validate with isothermal titration calorimetry (ITC) .
- QSAR Models : Derive quantitative structure-activity relationships using descriptors like ClogP and polar surface area. Train models with PubChem BioAssay data .
- Conceptual Framework : Align hypotheses with the "lock-and-key" theory for enzyme inhibition or transition-state stabilization models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
